10-Ketonaltrexone is a highly specialized oxidized morphinan derivative, primarily recognized in industrial and laboratory procurement as Naltrexone EP Impurity I [1]. Structurally, it differs from the parent active pharmaceutical ingredient (API), naltrexone, by the presence of a ketone group at the 10-position of the morphinan scaffold [2]. For scientific and industrial buyers, its primary value lies in its dual utility: it is a mandatory certified reference material for regulatory compliance in HPLC/LC-MS stability assays of naltrexone formulations, and it serves as a critical synthetic precursor and pharmacological probe for mapping opioid receptor structure-activity relationships [REFS-1, REFS-2].
Substituting 10-ketonaltrexone with generic naltrexone standards or crude morphinan mixtures fundamentally compromises both regulatory quality control and targeted receptor research [1]. In API manufacturing, European Pharmacopoeia (EP) guidelines require the exact 10-keto standard to resolve specific chromatographic retention times and mass fragmentation patterns during oxidative degradation profiling; a generic naltrexone standard cannot fulfill this compliance requirement [2]. Furthermore, in pharmacological structure-activity relationship (SAR) studies, using unoxidized naltrexone fails to isolate the specific steric and electronic impacts of the 10-position, which are necessary to understand the compound's drastically altered receptor binding affinities [1].
In HPLC-UV and LC-MS/MS assays for naltrexone hydrochloride, 10-ketonaltrexone must be procured as the specific reference standard (EP Impurity I) to quantify oxidative degradation [1]. Generic naltrexone standards cannot resolve the distinct chromatographic retention time or the +14 Da mass shift (m/z 356 vs 342) caused by the 10-keto group [2].
| Evidence Dimension | Chromatographic and mass spectrometric resolution |
| Target Compound Data | Specific retention time and m/z 356.14 [M+H]+ |
| Comparator Or Baseline | Naltrexone API (m/z 342.17 [M+H]+) |
| Quantified Difference | +14 Da mass shift and distinct HPLC retention |
| Conditions | Pharmacopeial HPLC-UV/LC-MS impurity profiling |
Procurement of this exact standard is mandatory for regulatory compliance and accurate batch-release testing of naltrexone APIs.
The introduction of the 10-keto group drastically alters the binding profile at the mu-opioid receptor (MOR) [1]. While naltrexone exhibits sub-nanomolar to low nanomolar affinity (Ki ~ 0.5 - 1.5 nM), 10-ketonaltrexone demonstrates a significantly reduced affinity with a Ki of 31.1 nM in guinea pig brain membrane assays [REFS-1, REFS-2].
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) |
| Target Compound Data | Ki = 31.1 nM |
| Comparator Or Baseline | Naltrexone (Ki ~ 0.5 - 1.5 nM) |
| Quantified Difference | ~20 to 60-fold reduction in MOR affinity |
| Conditions | Competitive binding assay in guinea pig brain homogenates |
This quantitative shift provides a critical negative control or structural baseline for researchers mapping the steric constraints of the MOR binding pocket.
10-Ketonaltrexone serves as an essential synthetic intermediate for accessing 10-hydroxy morphinans [1]. Reduction of the 10-oxo group (e.g., via NaBH4) stereoselectively yields the 10-beta-hydroxy epimer, a transformation that is practically impossible to achieve via direct C-H functionalization of unoxidized naltrexone [2].
| Evidence Dimension | Synthetic yield of 10-beta-hydroxy derivatives |
| Target Compound Data | Direct stereoselective conversion via ketone reduction |
| Comparator Or Baseline | Unoxidized naltrexone (requires multi-step de novo synthesis or complex C-H activation) |
| Quantified Difference | Single-step reduction vs. multi-step unfeasible functionalization |
| Conditions | Chemical reduction (e.g., NaBH4) in synthetic morphinan pathways |
Procuring the 10-keto precursor saves significant synthetic steps and improves overall yield when developing novel 10-substituted opioid ligands.
As the designated EP Impurity I, this compound is procured directly for HPLC and LC-MS/MS workflows to quantify oxidative degradation in naltrexone hydrochloride batches, ensuring compliance with pharmacopeial stability standards [1].
Due to its ~20 to 60-fold reduction in mu-opioid receptor affinity compared to naltrexone, researchers procure this compound as a baseline probe to study the steric and electronic constraints of the 10-position in the MOR binding pocket [2].
Industrial and academic chemists utilize 10-ketonaltrexone as a highly efficient starting material to stereoselectively synthesize 10-beta-hydroxy or 10-alpha-hydroxy naltrexone derivatives, bypassing the need for complex C-H activation on unoxidized morphinans [3].
Irritant;Environmental Hazard